Home > Products > Screening Compounds P59698 > (R)-7,8-Dihydroxy Efavirenz
(R)-7,8-Dihydroxy Efavirenz -

(R)-7,8-Dihydroxy Efavirenz

Catalog Number: EVT-13559378
CAS Number:
Molecular Formula: C14H9ClF3NO4
Molecular Weight: 347.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to (R)-7,8-Dihydroxy Efavirenz in Neuropharmacological Research

(R)-7,8-Dihydroxy Efavirenz ((R)-7,8-diOH EFV) is a minor phase I metabolite of the anti-retroviral drug efavirenz (EFV), distinguished by its specific (R) configuration at the chiral center and hydroxylation at the 7 and 8 positions of the benzoxazinone ring. Unlike its parent compound, which is primarily utilized in high doses (600 mg/day) for HIV-1 infection suppression through reverse transcriptase inhibition, (R)-7,8-diOH EFV is investigated for its potential off-target neuropharmacological effects. Research focuses on its interaction with cytochrome P450 46A1 (CYP46A1), a CNS-specific enzyme responsible for converting cholesterol to 24-hydroxycholesterol (24HC), the primary mechanism for cholesterol elimination from the brain [1] [5]. This pathway is critically dysregulated in neurodegenerative disorders like Alzheimer’s disease (AD), positioning CYP46A1 activation as a promising therapeutic strategy. As a stereochemically defined metabolite, (R)-7,8-diOH EFV offers a tool to probe structure-activity relationships in CYP46A1 modulation, distinct from racemic or (S)-configured EFV metabolites [3] [8].

Role of Efavirenz Metabolites in CYP46A1 Modulation and Neurodegenerative Disease Contexts

Efavirenz undergoes extensive hepatic metabolism, generating hydroxylated metabolites including 7-OH, 8-OH, 7,8-diOH, and 8,14-diOH EFV. These metabolites exhibit differential capabilities in activating CYP46A1, a key regulator of brain cholesterol homeostasis. Unlike cholesterol, 24HC can traverse the blood-brain barrier, making CYP46A1 activity pivotal for maintaining neuronal cholesterol balance. Pharmacological activation of CYP46A1 is neuroprotective in preclinical models of neurodegeneration:

Table 1: Comparative Efficacy of Efavirenz Metabolites on CYP46A1 Activation and Neurodegenerative Disease Markers

MetaboliteCYP46A1 Activation Efficacy (vs. EFV)Primary Binding Site on CYP46A1Effect on Brain Aβ (5XFAD Mice)Cognitive Improvement
(S)-Efavirenz (Parent)BaselineEFV-specific siteRegional plaque reduction (~17-20%)Yes (Multiple tests)
(rac)-8,14-diOH EFVHighNeurotransmitter site↓ Insoluble Aβ42 (15%)Trend (Male mice only)
(rac)-7,8-diOH EFVLowEFV-specific site↓ Insoluble Aβ40 (Male mice only)No
(S)-8-OH EFVModerateBoth EFV & neurotransmitter sitesNot testedNot tested

In vitro studies demonstrate that all major EFV metabolites activate CYP46A1, but with varying efficacies and binding mechanisms. (R)-7,8-diOH EFV, typically studied as a racemate ((rac)-7,8-diOH EFV), binds exclusively to the EFV-specific allosteric site on CYP46A1, distinct from the neurotransmitter-binding site targeted by metabolites like 8,14-diOH EFV [1] [3]. This site specificity correlates with functional outcomes:

  • Modest CYP46A1 Activation: In 5XFAD mice (an AD model), 6-month treatment with (rac)-7,8-diOH EFV (0.1 mg/kg/day) induced only modest increases in brain 24HC levels (18%) and cholesterol precursors (lathosterol: 20%; desmosterol: 7% in males). This contrasts sharply with the robust activation by (S)-EFV or (rac)-8,14-diOH EFV under identical conditions [1] [8].
  • Limited Effects on Amyloid Pathology: (rac)-7,8-diOH EFV reduced insoluble amyloid-beta 40 (Aβ40) peptides by 12% in male 5XFAD mice but had no effect on Aβ42 peptides or overall plaque burden. This sex-specific effect lacked correlation with cognitive improvements [1].
  • Acetylcholine Pathway Modulation: Like other CYP46A1 activators, (rac)-7,8-diOH EFV increased brain levels of acetyl-CoA and acetylcholine, crucial neurotransmitters for memory. However, these biochemical changes did not translate to improved performance in Barnes Maze, Y-maze, or fear conditioning tests, unlike effects seen with (S)-EFV or 8,14-diOH EFV [1] [8].
  • Lack of Cognitive Benefits: The absence of behavioral improvements despite partial biochemical efficacy positions (rac)-7,8-diOH EFV as a weaker CYP46A1 activator compared to other metabolites. This underscores the therapeutic significance of metabolite-specific binding modes [1].

Table 2: Key In Vivo Studies of 7,8-Dihydroxy Efavirenz in Neurodegeneration Models

Research ModelTreatment RegimenMajor Biochemical FindingsBehavioral/Cognitive OutcomesReference
5XFAD Mice (Both sexes)(rac)-7,8-diOH EFV, 0.1 mg/kg/day, 6 months (oral)↑ 24HC (18%), ↑ Lathosterol (20%), ↑ Acetyl-CoA, ↑ AcetylcholineNone [1]
5XFAD Mice (Males)Same as above↓ Insoluble Aβ40 (12%)None [1]
Purified CYP46A1 Enzyme(R)- & (S)-7,8-diOH EFV incubationsBinds EFV-specific site; No inhibition at high concentrationsN/A [3]

Significance of Stereochemical Differentiation in Hydroxylated Efavirenz Derivatives

The hydroxylated efavirenz metabolites exhibit stereochemical complexity due to the chiral center at carbon 4 of the benzoxazinone ring. While the parent EFV is administered as the (S)-enantiomer for anti-HIV efficacy, stereochemistry plays a minimal role in the neuropharmacology of its metabolites:

  • Stereochemistry-Independent CYP46A1 Binding: In vitro assays reveal that both (R)- and (S)-enantiomers of 7,8-diOH EFV activate CYP46A1 with comparable efficacy and share identical binding sites (exclusively the EFV-specific allosteric site). This contrasts with monohydroxy metabolites (7-OH and 8-OH EFV), whose binding involves both EFV and neurotransmitter sites regardless of chirality [3]. The determining factor for site selectivity is the hydroxylation pattern, not absolute configuration [3].
  • Divergent Bioactivity from 8-OH EFV: Unlike (R)-7,8-diOH EFV, the single-hydroxyl metabolite 8-OH EFV (a major EFV metabolite) demonstrates significant neurotoxicity in primary neurons and hepatotoxicity in vitro, linked to quinone-imine formation upon oxidation [2]. The 7,8-dihydroxylation likely alters the compound’s redox potential, potentially mitigating this risk, though specific toxicology studies on (R)-7,8-diOH EFV are lacking in the provided literature.
  • Metabolic Stability Implications: Dihydroxylation generally enhances water solubility and accelerates phase II conjugation (glucuronidation/sulfation), potentially reducing brain penetration compared to the parent EFV or monohydroxy metabolites. While not directly measured for (R)-7,8-diOH EFV, its weaker in vivo efficacy versus (S)-EFV may stem from reduced bioavailability rather than intrinsic inactivity [1] [5].
  • Synthetic Accessibility: The commercial availability of both (R)- and (S)-7,8-diOH EFV (e.g., TRC-D452981) enables precise stereochemical studies [6]. This facilitates research into whether enantiopure metabolites offer advantages over racemates in target engagement or off-target effects, though current data suggests limited enantiomeric differences for CYP46A1 modulation.

Table 3: Impact of Chirality vs. Hydroxylation on Key EFV Metabolite Properties

MetaboliteStereochemical Influence on CYP46A1 ActivationPrimary CYP46A1 Binding SiteNeurotoxic Potential
(R)- & (S)-7,8-diOH EFVNegligibleEFV-specific siteLow (Predicted; Not empirically confirmed)
(R)- & (S)-8,14-diOH EFVNegligibleNeurotransmitter siteUnknown
(R)- & (S)-8-OH EFVNegligibleBoth sitesHigh (Quinone-imine formation)
(S)-7-OH EFVNegligibleBoth sitesModerate/Low

Properties

Product Name

(R)-7,8-Dihydroxy Efavirenz

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

InChI

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m1/s1

InChI Key

QKGKQHJMJSQQBF-CYBMUJFWSA-N

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.